molecular formula C20H19N5O B5682312 N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine

N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine

Cat. No. B5682312
M. Wt: 345.4 g/mol
InChI Key: XDXOTOAQJAFBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PP2 and is a potent inhibitor of Src family kinases. Src family kinases are a group of enzymes that play a crucial role in cell signaling and are involved in various cellular processes such as cell growth, differentiation, and migration. PP2 has been shown to inhibit the activity of these enzymes, making it a valuable tool for studying their function and potential therapeutic applications.

Mechanism of Action

PP2 inhibits the activity of Src family kinases by binding to the ATP-binding site of these enzymes. This prevents the transfer of phosphate groups to target proteins, thereby disrupting the signaling pathways that are regulated by these enzymes. PP2 has been shown to be a selective inhibitor of Src family kinases and does not affect other kinases that are involved in cellular signaling.
Biochemical and physiological effects:
PP2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis in various cancer cell lines. PP2 has also been shown to inhibit the migration and invasion of cancer cells, making it a potential therapeutic agent for metastatic cancer. In addition, PP2 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

PP2 has several advantages as a research tool. It is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying their function and potential therapeutic applications. PP2 has also been shown to be effective in both in vitro and in vivo studies, making it a versatile research tool. However, there are some limitations to the use of PP2 in lab experiments. It has been shown to have off-target effects on other kinases at high concentrations, which can complicate data interpretation. In addition, PP2 has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of PP2 in scientific research. One potential application is in the development of new cancer therapies that target Src family kinases. PP2 has shown promise as a potential therapeutic agent for various types of cancer, and further research is needed to explore its potential in clinical settings. Another potential application is in the study of the role of Src family kinases in other diseases such as inflammation and neurodegenerative disorders. PP2 has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for these conditions. Overall, PP2 is a valuable research tool with potential applications in a wide range of scientific fields.

Synthesis Methods

The synthesis of PP2 involves several steps, starting with the reaction of 2-bromo-5-chloropyrimidine with 2-pyridinylmagnesium bromide to form 2-(2-pyridinyl)-5-chloropyrimidine. This intermediate is then reacted with N-phenyl-1-pyrrolidinecarboxamide in the presence of a palladium catalyst to form N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine. The final product is purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

PP2 has been extensively used as a research tool to study the function of Src family kinases in various cellular processes. It has been shown to inhibit the activity of these enzymes in vitro and in vivo, making it a valuable tool for studying their role in cancer, inflammation, and other diseases. PP2 has also been used to study the potential therapeutic applications of Src family kinase inhibitors in cancer treatment.

properties

IUPAC Name

(2-anilinopyrimidin-5-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-19(25-12-6-10-18(25)17-9-4-5-11-21-17)15-13-22-20(23-14-15)24-16-7-2-1-3-8-16/h1-5,7-9,11,13-14,18H,6,10,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXOTOAQJAFBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine

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